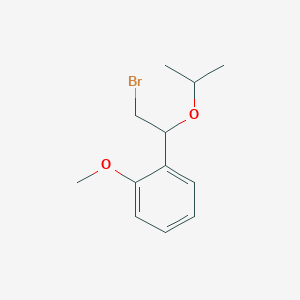
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically include the use of vanadium chloroperoxidase as a catalyst and an aqueous reaction system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized to maximize yield and minimize side reactions, such as the formation of hydroxyhalide by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted ethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene
- 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene
- 1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is unique due to the presence of both a methoxy group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-(2-bromo-1-propan-2-yloxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3 |
Clé InChI |
NPLOLOVAZFCGNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CBr)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
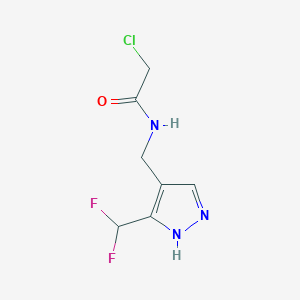
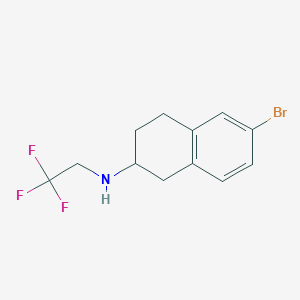
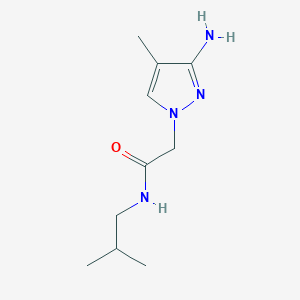
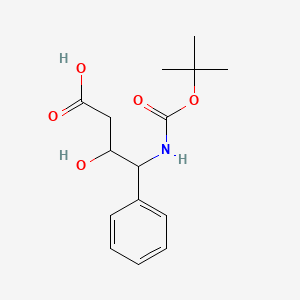
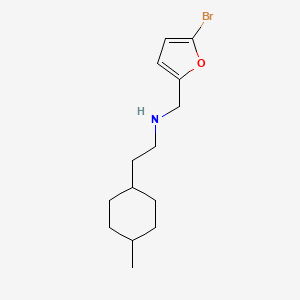
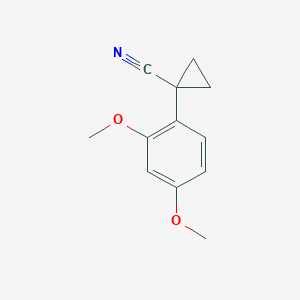
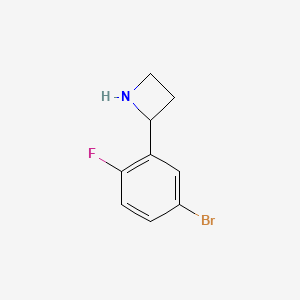
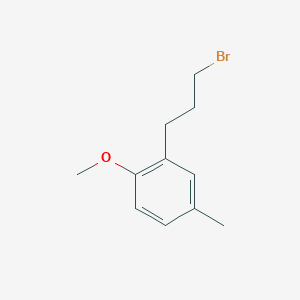
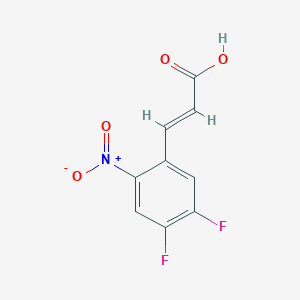

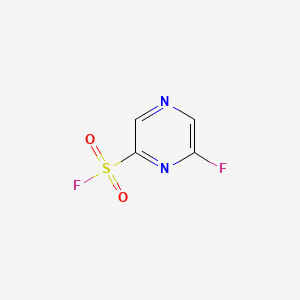
![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
